molecular formula C10H16N2O2S B3079529 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1071307-91-9

4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B3079529
CAS No.: 1071307-91-9
M. Wt: 228.31 g/mol
InChI Key: GKOMRNQWRBZEGM-UHFFFAOYSA-N
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Description

4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methyl group at position 4, a carboxylic acid moiety at position 5, and a (3-methylbutyl)amino substituent at position 2 of the thiazole ring. The compound’s molecular formula is C₁₀H₁₇N₃O₂S, with a molecular weight of 243.33 g/mol.

Properties

IUPAC Name

4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6(2)4-5-11-10-12-7(3)8(15-10)9(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMRNQWRBZEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with 3-methylbutylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aliphatic Amino Substituents

  • 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic Acid (Target Compound) Substituent: (3-methylbutyl)amino (isoamyl group, C₅H₁₁N). Molecular Weight: 243.33 g/mol.
  • 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic Acid (QZ-5212, ) Substituent: (2-methylpropyl)amino (isobutyl group, C₄H₉N). Molecular Weight: 229.30 g/mol. Purity: 95% (lab-grade). Key Difference: Shorter alkyl chain reduces lipophilicity compared to the target compound .

Aromatic and Heteroaromatic Substituents

  • 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic Acid () Substituent: (2-methylbenzyl)amino (C₈H₉N). Molecular Weight: 297.35 g/mol. Biological Activity: Demonstrated antidiabetic effects in streptozotocin-induced diabetic rats, improving insulin sensitivity and reducing pancreatic β-cell damage .
  • 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid () Substituent: 3-(trifluoromethyl)phenylamino (C₇H₅F₃N). Molecular Weight: 302.27 g/mol. Properties: The electron-withdrawing CF₃ group may enhance metabolic stability and receptor binding .
  • 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid ()

    • Substituent: 2-thienyl (C₄H₃S ).
    • Molecular Weight: 225.29 g/mol .
    • Physicochemical Properties: High melting point (233–235°C ) and low pKa (1.24 ), suggesting strong crystallinity and acidity .

Complex Functional Groups

  • 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic Acid ()

    • Substituent: tert-butoxycarbonyl (Boc)-protected piperidine (C₁₀H₁₆N₂O₂ ).
    • Molecular Weight: 326.41 g/mol .
    • Applications: Used as a scaffold in drug discovery due to its bulky, polar group, which may enhance solubility .
  • 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic Acid ()

    • Substituent: 5-(trifluoromethyl)pyrazolyl (C₄H₂F₃N₂ ).
    • Molecular Weight: 277.22 g/mol .
    • Properties: The trifluoromethyl-pyrazole group combines lipophilicity and metabolic resistance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound (3-methylbutyl)amino C₁₀H₁₇N₃O₂S 243.33 High lipophilicity
QZ-5212 () (2-methylpropyl)amino C₉H₁₅N₃O₂S 229.30 Lab-grade (95% purity)
Compound (2-methylbenzyl)amino C₁₄H₁₅N₃O₂S 297.35 Antidiabetic, β-cell protection
Compound [3-(trifluoromethyl)phenyl]amino C₁₂H₉F₃N₂O₂S 302.27 Enhanced metabolic stability
Compound 2-thienyl C₉H₇NO₂S₂ 225.29 High melting point (233°C), strong acidity

Research Findings

Antidiabetic Activity: The (2-methylbenzyl)amino-substituted analog () reduced blood glucose levels by 37% in diabetic rats and mitigated oxidative stress in pancreatic tissues .

Lipophilicity Trends : Aliphatic substituents (e.g., 3-methylbutyl) increase logP values compared to aromatic groups, favoring blood-brain barrier penetration in CNS-targeted therapies.

Acidity and Solubility : Compounds with electron-withdrawing groups (e.g., nitro in , CF₃ in ) exhibit lower pKa values, enhancing solubility in physiological conditions .

Biological Activity

Overview

4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. Its structural characteristics contribute to its biological activity, making it a subject of interest in various research studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C10H16N2O2SC_{10}H_{16}N_{2}O_{2}S, and it features a carboxylic acid group, a methyl group, and a 3-methylbutylamino substituent. This unique structure enhances its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₁₆N₂O₂S
Molecular Weight216.31 g/mol
CAS Number1071307-91-9

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is crucial in the metabolism of purines and implicated in oxidative stress conditions .
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress and inflammation in tissues .
  • Modulation of Insulin Sensitivity : Research indicates that this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Antidiabetic Properties

A significant study evaluated the effects of this compound on non-insulin-dependent diabetes mellitus (NIDDM) in rats. The findings showed that administration of the compound resulted in:

  • Reduced Blood Glucose Levels : A notable decrease was observed in fasting blood glucose levels after treatment.
  • Improved Insulin Sensitivity : The compound enhanced insulin sensitivity as indicated by oral glucose tolerance tests (OGTT).
  • Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced .

Antimicrobial Activity

The thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Studies

  • Study on Diabetic Rats :
    • Objective : To assess the antidiabetic effects.
    • Method : STZ-induced NIDDM rats were treated with varying doses (10 mg/kg and 20 mg/kg) for three weeks.
    • Results : Significant improvements in blood glucose levels, insulin sensitivity, and histological integrity of pancreatic tissues were observed .
  • Antioxidant Evaluation :
    • Objective : To evaluate the antioxidant capacity.
    • Method : Various assays measuring free radical scavenging activity were performed.
    • Results : The compound demonstrated robust antioxidant effects, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameBiological ActivityReference
4-Methyl-2-(2-methylbenzyl)amino)-1,3-thiazole-5-carboxylic acidAntidiabetic and antioxidant properties
2-(4-Chlorobenzyl) amino)-4-methyl-1,3-thiazole-5-carboxylic acidAntimicrobial and anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
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4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid

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